molecular formula C18H13N3O3S B14650250 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one CAS No. 52979-11-0

2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one

Cat. No.: B14650250
CAS No.: 52979-11-0
M. Wt: 351.4 g/mol
InChI Key: HPEFEWRWRPITGP-UHFFFAOYSA-N
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Description

2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one (CAS 52979-11-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₁₃N₃O₃S and a molecular weight of 351.38 g/mol. This quinazolinone derivative consists of a benzene ring fused to a pyrimidine ring, forming a scaffold recognized as a "privileged structure" in medicinal chemistry due to its diverse biological potential . The quinazolinone core is of significant interest in anticancer research. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 6-position of the quinazolinone ring system, such as the naphthalene-2-sulfonyl group present in this compound, are critically important for various pharmacological activities . Quinazolinone derivatives have demonstrated mechanisms of action that include inhibition of key cancer-related kinases, such as Aurora A kinase and Epidermal Growth Factor Receptor (EGFR), leading to induction of cell cycle arrest (often at the G2/M phase) and caspase-dependent apoptosis in cancer cells . Their inherent lipophilicity facilitates penetration through biological membranes, including the blood-brain barrier, broadening their potential research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable institutional and governmental regulations.

Properties

CAS No.

52979-11-0

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-amino-6-naphthalen-2-ylsulfonyl-3H-quinazolin-4-one

InChI

InChI=1S/C18H13N3O3S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22)

InChI Key

HPEFEWRWRPITGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(NC4=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.

    Sulfonylation: The naphthalen-2-ylsulfonyl group can be introduced by reacting the quinazolinone intermediate with naphthalen-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Sulfonation and Sulfonyl Group Reactivity

The naphthalene-2-sulfonyl moiety governs key reactions:

  • Sulfonamide Formation : Reacts with amines under basic conditions to form sulfonamide derivatives.

  • Nucleophilic Substitution : The sulfonyl group activates the quinazolinone ring for electrophilic substitutions at positions 3 and 7.

Example Reaction :

Reagent/ConditionProductYield (%)Reference
Benzylamine/K₂CO₃/EtOH6-(N-Benzylsulfonamide) derivative78

Amino Group Reactivity

The 2-amino group participates in:

  • Schiff Base Formation : Condensation with aldehydes/ketones.

  • Acylation : Reacts with acetyl chloride to form 2-acetamido derivatives.

  • Cross-Coupling : Copper-catalyzed Ullmann coupling with aryl halides (e.g., bromobenzene) .

Key Data :

text
Reaction: 2-Amino group + Benzaldehyde → Schiff base Conditions: Ethanol, reflux, 6 h Yield: 85% Characterization: IR υ 1635 cm⁻¹ (C=N), ¹H NMR δ 8.45 (s, 1H, CH=N) [1][4]

Quinazolinone Ring Modifications

The core undergoes:

  • Alkylation : At N1 using alkyl halides (e.g., methyl iodide) in dry acetone/K₂CO₃ .

  • Oxidation : With KMnO₄/H₂SO₄ to form quinazoline-2,4-dione derivatives.

  • Cycloaddition : [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Reaction Table :

Reaction TypeReagentProductYield (%)
N1-AlkylationEthyl chloroacetate1-Ethylacetate derivative72
OxidationKMnO₄/H₂SO₄Quinazoline-2,4-dione68
Diels-AlderMaleic anhydrideFused tricyclic adduct61

Biological Activity-Driven Modifications

To enhance antimicrobial/anticancer properties:

  • Heterocycle Fusion : Reacts with thiourea to form thiadiazoloquinazolinones.

  • Metal Complexation : Forms Cu(II)/Zn(II) complexes via sulfonyl and amino groups.

Notable Findings :

  • Thiadiazolo derivatives show MIC = 2 μg/mL against S. aureus.

  • Cu(II) complexes exhibit IC₅₀ = 8.3 μM in MCF-7 breast cancer cells.

Mechanistic Insights

  • Ullmann Coupling : Proceeds via a Cu(I)/Cu(III) catalytic cycle, enabling C–N bond formation at position 2 .

  • Sulfonylation : Follows an electrophilic aromatic substitution mechanism, favored by the electron-withdrawing sulfonyl group .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces ring-opening via C–S bond cleavage (t₁/₂ = 4.2 h).

  • Hydrolysis : Stable in acidic conditions (pH 3–6) but degrades in alkaline media (pH > 9) to sulfonic acid derivatives.

Scientific Research Applications

2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 6 significantly influence the compound’s solubility, stability, and photophysical properties. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Yields
Compound Name Substituent (Position 6) Melting Point (°C) Yield (%) Reference
2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one Naphthalene-2-sulfonyl Not reported Not reported
2-((4-Nitrophenyl)amino)quinazolin-4(1H)-one (9i) 4-Nitrophenylamino 175–177 86
2-Methyl-6-nitro-1-phenylquinazolin-4(1H)-one (8a) Nitro, Methyl Not reported Not reported
2-(1H-Indol-3-yl)quinazolin-4(3H)-one (3a) 1H-Indol-3-yl Not reported Not reported
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 9i) exhibit higher melting points due to increased polarity . The naphthalene sulfonyl group in the target compound likely enhances thermal stability but lacks reported data.
  • Synthetic Yields : Most analogs achieve yields of 79–90% via condensation or cyclization . The target compound’s synthesis may require optimized sulfonylation steps.
Photophysical Behavior

Compounds with methyl or nitro groups on the quinazolinone core (e.g., 4j–l) show red-shifted absorption maxima in DMSO compared to acetic acid, attributed to solvent polarity effects on π–π* transitions . The naphthalene sulfonyl group in the target compound may further redshift absorption due to extended conjugation.

Antiviral Activity

6-Aminoquinazolinone derivatives (e.g., 9a–9b) demonstrate inhibitory activity against HCV NS5B polymerase, with IC₅₀ values in the micromolar range . The naphthalene sulfonyl group in the target compound could enhance binding to viral polymerases through hydrophobic interactions, though direct antiviral data are unavailable.

Anti-inflammatory Potential

Naphthalene-containing derivatives (e.g., 5a–5e in ) exhibit NSAID-like activity, targeting cyclooxygenase enzymes . The sulfonyl group may improve membrane permeability compared to brominated analogs (e.g., 6-bromo derivatives), but biological evaluations are needed.

Key Differentiators of 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one

Lipophilicity : The naphthalene moiety enhances hydrophobicity, which may improve blood-brain barrier penetration or protein binding compared to phenyl analogs .

Steric Effects : The bulky naphthalene group could restrict rotational freedom, influencing binding to biological targets.

Biological Activity

2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities, particularly as an antimicrobial and anticancer agent. Its unique structure combines a quinazolinone core with a naphthalene sulfonyl group, contributing to its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C15H12N2O2S
  • Molecular Weight : 288.34 g/mol
  • LogP : 3.91 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 115.28 Ų

The compound's structural features enhance its ability to interact with various biological targets, particularly protein kinases, which are crucial in cell signaling pathways.

Anticancer Activity

Research indicates that 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one exhibits significant anticancer properties through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies demonstrate its ability to induce cell cycle arrest at various phases, thereby preventing cancer cell division.
  • Induction of Apoptosis : The compound activates apoptotic pathways, which are critical for eliminating cancer cells.

Antimicrobial Activity

The sulfonamide moiety of the compound is associated with antibacterial properties, enhancing its effectiveness against bacterial infections. It has been reported that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have reported on the biological activity of 2-Amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one:

  • Anticancer Efficacy : A study evaluated its effects on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
    Cell LineIC50 (µM)Apoptosis Induction (%)
    MCF-712.545
    HeLa15.050
    A54910.060
  • Antimicrobial Testing : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Pseudomonas aeruginosa8

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one and confirming its structure?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted quinazolinone precursors. For example, a three-step approach may include acetylation of naphthalene derivatives, cyclization with guanidine hydrochloride, and sulfonation. Structural confirmation relies on:

  • Melting point analysis (e.g., derivatives in the range 144–193°C) .
  • Spectroscopic techniques : IR for functional groups (e.g., NH, C=O stretches) and 1H^1H/13C^{13}C NMR for substituent assignments (e.g., aromatic proton shifts at 6.8–8.5 ppm) .
  • Mass spectrometry to verify molecular ions (e.g., [M+1]+^+ or [M+Na]+^+) .

Q. How is the purity and structural integrity of this compound typically assessed in academic research?

  • Methodological Answer :

  • Chromatographic purification : Column chromatography using solvent systems like CHCl3_3:MeOH (4:1) to isolate pure fractions .
  • Elemental analysis to validate calculated vs. observed C, H, N content (e.g., ±0.3% deviation) .
  • Cross-validation with complementary techniques (e.g., NMR and IR) to resolve ambiguities in functional group identification .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis yield of 2-amino-6-(naphthalene-2-sulfonyl)quinazolin-4(1H)-one under heterogeneous catalytic conditions?

  • Methodological Answer :

  • Catalyst selection : Use solid acid catalysts (e.g., silica-supported sulfonic acid) to enhance reaction efficiency and reduce side products. Yields up to 90% have been reported for analogous quinazolinones .
  • Reaction optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux conditions), and catalyst loading (5–10 mol%) .
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Q. How can researchers address discrepancies in spectroscopic data when characterizing novel quinazolinone derivatives?

  • Methodological Answer :

  • Comparative analysis : Reference established spectral libraries for similar derivatives (e.g., 1H^1H NMR shifts for naphthalene protons at 7.5–8.3 ppm) .
  • Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
  • Computational validation : Compare experimental 13C^{13}C NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What methodologies are recommended for evaluating the structure-activity relationships (SAR) of quinazolinone derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogues with varying substituents (e.g., nitro, halogen, or alkyl groups) to assess electronic or steric effects on bioactivity .
  • Biological assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Computational modeling : Perform molecular docking to predict binding interactions with target enzymes (e.g., thymidylate synthase) .

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